![molecular formula C7H9NO B2997749 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 89937-59-7](/img/structure/B2997749.png)

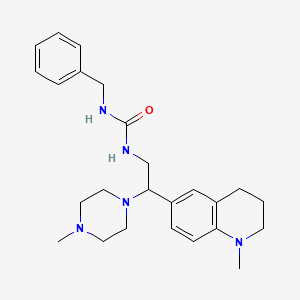

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile

Overview

Description

7-Oxabicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the CAS Number: 89937-59-7 . It has a molecular weight of 123.15 . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical form of this compound is a liquid . It is stored at room temperature . The compound has a molecular weight of 123.15 .Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Techniques: The construction of the 7-oxabicyclo[2.2.1]heptane skeleton involves a novel method using substrates derived from 3-cyclohexen-1-ol, transformed into the target compound through a series of chemical reactions (Iwakura et al., 2017).

- Stereochemistry and Derivatives: Synthesis of various derivatives involves the Diels-Alder reaction, exploring the stereochemistry of the products, which has implications for chemical synthesis and design (Jarvest & Readshaw, 1992).

- Molecular Structure Investigations: Gas electron diffraction studies have elucidated the molecular structure of 7-oxabicyclo[2.2.1]heptane, providing detailed insights into bond lengths and angles, crucial for understanding its chemical behavior (Oyanagi et al., 1975).

Chemical Reactivity and Transformations

- Reactivity with Brønsted Acids: The derivatives of 7-oxabicyclo[2.2.1]heptadiene show varied reactivity when treated with Brønsted acids, leading to products like phenols and fulvenes, which is significant for chemical synthesis (Maggiani et al., 1999).

- Catalytic Syntheses: A gold(I)-catalyzed cycloisomerization process has been developed for synthesizing a range of 7-oxabicyclo[2.2.1]heptanes, demonstrating the compound's utility in complex chemical syntheses (Gu et al., 2016).

Applications in Material Science

- Polymerization Studies: Research on the enthalpies of polymerization of 7-oxabicyclo[2.2.1]heptane and its derivatives informs material science, particularly in the field of polymer chemistry (Andruzzi et al., 1977).

Biological Activity and Medicinal Chemistry

- Anti-HIV Activity: Derivatives of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid have been synthesized and evaluated for their anti-HIV-1 activity, highlighting the compound's potential in medicinal chemistry (Song, 2009).

Safety and Hazards

The safety information for 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Mode of Action

The mode of action of 7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane derivatives can be used in radical-induced alkene polymerizations . This suggests that the compound might interact with its targets through radical mechanisms .

Biochemical Pathways

The specific biochemical pathways affected by 7-Oxabicyclo[227-oxabicyclo[221]heptane derivatives are known to be useful in the synthesis of various natural products and bioactive compounds . This suggests that the compound might affect a wide range of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Oxabicyclo[22The compound’s molecular weight (981430) and structure suggest that it might have good bioavailability .

Result of Action

The molecular and cellular effects of 7-Oxabicyclo[22Some 7-oxabicyclo[221]heptane derivatives have been found to be bioactive , suggesting that the compound might have significant molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Oxabicyclo[22It’s known that 7-oxabicyclo[221]heptane forms three solid phases on cooling and four on warming , suggesting that temperature might significantly influence the compound’s action and stability.

Properties

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCKWJNQKNADLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2997672.png)

![2-Tosyl-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2997678.png)

![(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one](/img/structure/B2997679.png)

![6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B2997684.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide](/img/structure/B2997686.png)